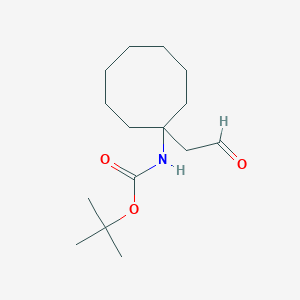

N-Boc-(1-aminocyclooctyl)-acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-(1-aminocyclooctyl)-acetaldehyde, also known as Boc-ACO-CHO, is a synthetic compound that has gained significant interest in scientific research due to its unique structural properties and potential applications. This compound is a member of the Boc-protected amino aldehyde family and has a cyclooctyl ring attached to the aldehyde group, which makes it a valuable building block for the synthesis of various bioactive compounds.

Applications De Recherche Scientifique

Catalytic Asymmetric Mannich Reactions

N-Boc-(1-aminocyclooctyl)-acetaldehyde has been investigated for its role in catalytic asymmetric Mannich reactions. The proline-catalyzed Mannich reaction of acetaldehyde with N-tert-butoxycarbonyl (N-Boc)-imines produces β-amino aldehydes with high enantioselectivities, making them desirable for drug intermediates and the synthesis of biologically active molecules (Yang et al., 2008). Similarly, N,O-acetals have been used as surrogates for N-Boc formaldehyde and glyoxylate imines in asymmetric Mannich reactions of both acyclic and cyclic β-ketocarbonyls with excellent stereoselectivity, yielding α- or β-amino carbonyls with chiral quaternary centers (You et al., 2017).

N-Boc Protection of Amines

The N-Boc group is a pivotal protecting group in organic synthesis, especially for amines. Protic ionic liquid [TMG][Ac] has been demonstrated as an efficient, homogeneous, and recyclable catalyst for the N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines, a crucial step in many synthetic pathways (Akbari et al., 2010). The chemistry of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes has also been explored, revealing that their reaction with n-BuLi generates α-aminoorganolithiums, which can then be transformed into N-protected β-amino alcohols with high diastereoselectivities (Ncube et al., 2002).

Synthesis of β-Amino Alcohols and β-Amino Acids

The synthesis of β-amino alcohols and β-amino acids using N-Boc-protected imines has been extensively researched. For instance, highly enantioselective organocatalytic additions of unmodified aldehydes to N-Boc protected imines have been developed, leading to the formation of these compounds with high chemo- and enantioselectivities (Veselý et al., 2007).

Directed Cyclization for Synthesis

Protecting groups such as the N-Boc group can direct cyclization processes under acidic conditions, leading to reverse diastereoselectivity. This property is useful in synthesizing complex structures such as cis- and trans-dihydrexidine from a common precursor, demonstrating the versatility and importance of N-Boc-protected compounds in synthetic organic chemistry (Malhotra et al., 2013).

Propriétés

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWXYSGOWTDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(1-aminocyclooctyl)-acetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)